Bisdionin C

Description

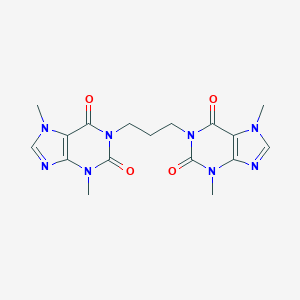

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O4/c1-20-8-18-12-10(20)14(26)24(16(28)22(12)3)6-5-7-25-15(27)11-13(19-9-21(11)2)23(4)17(25)29/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPIKAFUZRKZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74857-22-0 | |

| Record name | 1,1-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074857220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-(PROPANE-1,3-DIYL)BIS(3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3HN8U2ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bisdionin C: A Technical Whitepaper on its Rational Design, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdionin C is a potent, submicromolar inhibitor of family 18 (GH18) chitinases, which are crucial enzymes in various pathogenic organisms and are implicated in human inflammatory diseases like asthma.[1][2][3] Unlike many enzyme inhibitors discovered through broad screening of natural products, this compound is a product of rational design, developed by optimizing a known micromolar inhibitor scaffold.[1][4][5] This strategic approach resulted in a compound with desirable "drug-like" properties, excellent synthetic accessibility, and a well-defined binding mode.[1][5] This document provides an in-depth technical overview of the discovery, synthesis, quantitative characteristics, and experimental protocols related to this compound, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Discovery and Rational Design

The development of this compound originated from prior research identifying xanthine derivatives, such as caffeine, as promising leads for GH18 chitinase inhibitors.[1] An initial breakthrough was the creation of a micromolar inhibitor composed of two caffeine molecules linked together.[1][4] While promising, this initial compound had room for improvement in potency.

The "discovery" of this compound was a guided process of optimizing the linker length between the two xanthine ring systems.[1] A series of compounds, named bisdionins, were synthesized with varying numbers of methylene groups (n=1 to 5) in the linker chain.[1][4] Through in vitro screening against several GH18 chitinases, it was determined that the compound with a three-carbon linker (n=3), designated this compound, exhibited a dramatic, tenfold increase in inhibitory potency compared to its predecessors.[1][4]

This enhancement was later explained by X-ray crystallography, which revealed that the three-carbon linker allows the primary caffeine moiety to penetrate deeper into the enzyme's active site.[1] This optimal spacing enables concurrent, near-ideal π-π stacking interactions with two conserved tryptophan residues (Trp384 and Trp52 in Aspergillus fumigatus chitinase B1), which is a key feature of its high affinity.[1]

Quantitative Data

The rational design process was validated by quantitative measurements of inhibitory activity, physicochemical properties, and binding efficiency.

Table 1: Inhibitory Activity of this compound

This table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound against key family 18 chitinases.

| Enzyme Target | Source Organism | IC₅₀ (µM) |

| AfChiB1 | Aspergillus fumigatus | ~0.1 |

| Human Chitotriosidase (HCHT) | Homo sapiens | 8.3 |

| Acidic Mammalian Chitinase (AMCase) | Mus musculus (homogenate) / Homo sapiens | 3.4 |

[Data sourced from multiple studies, including references 1 and 6]

Table 2: Physicochemical and Crystallographic Data

This compound conforms to Lipinski's rule of five, indicating favorable "drug-like" properties.[1][6] The high-resolution crystal structure of its complex with AfChiB1 provides the basis for understanding its potency.

| Parameter | Value |

| Physicochemical Properties | |

| Molecular Mass | 400.4 Da |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Predicted logP | ~0 |

| Ligand Efficiency (for AfChiB1) | ~ -0.41 kcal mol⁻¹ atom⁻¹ |

| Crystallographic Data (AfChiB1 Complex) | |

| Resolution | 2.0 Å |

| Rwork / Rfree | 18.3% / 21.6% |

[Data sourced from reference 1]

Synthesis and Experimental Protocols

This compound is noted for its tractable chemical synthesis, a significant advantage over many complex natural product inhibitors.[2][3][5]

General Synthesis Protocol

The synthesis of this compound and its analogues is achieved via a direct N-alkylation reaction. The general methodology involves the reaction of a xanthine precursor with an appropriate α,ω-dihaloalkane.

-

Starting Materials :

-

Caffeine (1,3,7-trimethylxanthine) or a similar xanthine derivative.

-

1,3-dibromopropane (for this compound).

-

-

Reaction Conditions :

-

The xanthine starting material is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

A strong base, typically sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen (N7) of the xanthine, forming an anion.

-

The corresponding α,ω-dihaloalkane (e.g., 1,3-dibromopropane) is added to the reaction mixture.

-

The reaction proceeds via an SN2 mechanism, where two molecules of the xanthine anion displace the halide ions on the alkane linker, forming the final bis-xanthine product.

-

The product is then purified using standard techniques such as recrystallization or column chromatography.

-

Chitinase Inhibition Assay Protocol

The inhibitory potency of this compound is determined using a fluorometric assay.

-

Enzyme and Substrate Preparation : Recombinantly expressed and purified chitinase (e.g., AfChiB1, HCHT) is prepared in an appropriate assay buffer. A fluorogenic chitin substrate, such as 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside, is used.

-

Inhibition Measurement :

-

The enzyme is pre-incubated with varying concentrations of this compound in a microplate well.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence of the released 4-methylumbelliferone is measured over time using a plate reader.

-

-

Data Analysis : The rate of reaction is calculated from the fluorescence data. IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography Protocol

Elucidation of the inhibitor's binding mode was achieved through X-ray crystallography.

-

Protein Crystallization : The target chitinase (AfChiB1) is purified and crystallized, typically using vapor diffusion methods.

-

Complex Formation : Crystals are soaked in a solution containing a high concentration of this compound to form the enzyme-inhibitor complex.

-

Data Collection : The soaked crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a known structure of the enzyme. The model is then refined against the collected diffraction data, and the electron density map is inspected to confirm the binding pose of this compound.[1]

Mechanism of Action and Binding Mode

This compound functions as a competitive inhibitor of GH18 chitinases. Its high affinity is derived from a combination of specific molecular interactions within the enzyme's active site cleft.

The crystallographic structure of the AfChiB1-Bisdionin C complex reveals that the inhibitor spans the -1 to -3 subsites of the chitin-binding groove.[1] The key interactions are:

-

π-π Stacking : The two caffeine rings of this compound engage in strong π-π stacking interactions with the aromatic side chains of two conserved tryptophan residues (Trp384 and Trp52).[1] One caffeine ring sandwiches between Trp384 and a flipped-down Trp137, while the second stacks with Trp52.[1]

-

Hydrogen Bonding : The ligand forms extensive hydrogen-bonding interactions, both direct and water-mediated, with the catalytic machinery of the enzyme.[1]

-

Optimized Linker : The three-carbon linker is crucial as it provides the ideal length and flexibility for both caffeine moieties to adopt the most favorable positions for these simultaneous interactions, an arrangement not possible with shorter or longer linkers.[1]

Conclusion and Future Directions

This compound stands as a testament to the power of rational drug design. By systematically modifying a known inhibitor scaffold, a highly potent and specific molecule with favorable, drug-like properties was developed.[1][3] Its well-characterized binding mode and tractable synthesis make it not only an excellent lead compound for the development of therapeutics against fungal pathogens or inflammatory diseases but also a valuable chemical tool to probe the function of bacterial-type GH18 chitinases in complex biological systems.[1][4] Future research may focus on modifying the xanthine rings to enhance selectivity for specific human chitinases, such as AMCase, to develop more targeted therapies for conditions like asthma.

References

Bisdionin C as a GH18 Chitinase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside hydrolase family 18 (GH18) chitinases are enzymes that play critical roles in the lifecycle of various pathogens, including fungi and insects, by remodeling their chitin-containing structures. In humans, GH18 chitinases, such as acidic mammalian chitinase (AMCase) and chitotriosidase (HCHT), are implicated in the pathophysiology of inflammatory and allergic diseases like asthma. This makes GH18 chitinases a promising target for therapeutic intervention. Bisdionin C, a rationally designed small molecule, has emerged as a potent, submicromolar inhibitor of bacterial-type GH18 chitinases, demonstrating selectivity and drug-like properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, experimental protocols, and its potential role in modulating relevant signaling pathways.

Mechanism of Action and Binding

This compound is a symmetrical molecule composed of two xanthine ring systems connected by a three-methylene linker.[1] Its design was informed by the crystal structure of a GH18 chitinase in complex with caffeine. The inhibitory action of this compound stems from its ability to bind to the active site cleft of bacterial-type GH18 chitinases.

A key feature of this binding is the interaction of the two aromatic xanthine systems of this compound with conserved tryptophan residues within the enzyme's active site.[1][2] Specifically, in the Aspergillus fumigatus chitinase B1 (AfChiB1), one caffeine moiety of this compound occupies the -1 subsite, stacking between Trp384 and a conformationally altered Trp137. The second caffeine ring stacks with Trp52, occupying the -3 subsite.[1] This binding mode is further stabilized by extensive hydrogen-bonding interactions with the catalytic machinery of the enzyme. The three-methylene linker in this compound provides the optimal length to allow the caffeine moieties to insert deeply into the active site, displacing a water molecule and leading to a tighter fit and increased potency compared to analogs with shorter or longer linkers.[1]

While kinetic studies for the related compound, bisdionin F, have shown it to be a competitive inhibitor of AMCase, similar detailed kinetic data for this compound is not yet available.[3] However, its binding mode within the active site strongly suggests a competitive mechanism of inhibition.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several GH18 chitinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Enzyme Target | Source Organism | IC50 (µM) |

| ChiB1 (AfChiB1) | Aspergillus fumigatus | 0.20 ± 0.01 |

| Human Chitotriosidase (HCHT) | Homo sapiens | 8.3 ± 0.7 |

| Acidic Mammalian Chitinase (AMCase) | Mus musculus (lung) | 3.4 µM |

| ChiA1 (AfChiA1) - Plant-type | Aspergillus fumigatus | >1000 |

| Data sourced from Schüttelkopf et al., 2011.[1] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized from theobromine and 1,3-dibromopropane. The general procedure is as follows:

-

A suspension of theobromine (2 equivalents) and potassium carbonate (2 equivalents) in dry dimethylformamide (DMF) is heated to 120 °C under an argon atmosphere for 1 hour.

-

The reaction mixture is then treated with 1,3-dibromopropane (1 equivalent).

-

After the reaction is complete, the mixture is poured into water and neutralized with 0.1 M HCl.

-

The resulting precipitate (this compound) is collected by filtration.

-

The crude product is purified by precipitation from a chloroform solution with the addition of ether.

GH18 Chitinase Inhibition Assay

The inhibitory activity of this compound is typically determined using a fluorometric assay with a 4-methylumbelliferyl (4MU)-labeled chitin substrate.

Materials:

-

Purified GH18 chitinase (e.g., AfChiB1, HCHT)

-

This compound

-

4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4MU-chitobioside) or other suitable 4MU-chitin substrate

-

Assay Buffer (e.g., McIlvaine's buffer, pH adjusted for optimal enzyme activity)

-

Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.5)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a constant amount of the GH18 chitinase to each well, followed by the various concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the 4MU-chitin substrate to each well.

-

Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of GH18 Chitinase-Bisdionin C Complex

Determining the co-crystal structure provides detailed insights into the inhibitor's binding mode.

Procedure:

-

Crystals of the target GH18 chitinase are grown using vapor diffusion (hanging or sitting drop) methods.

-

The grown crystals are washed to remove any bound ligands from the crystallization buffer.

-

Crystals are then soaked in a solution containing a molar excess of this compound for a defined period (e.g., up to 30 minutes).

-

The crystals are cryoprotected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known structure of the apoenzyme, and the model is refined to fit the diffraction data, including the modeling of the bound this compound ligand.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Synthesis and Screening

The following diagram illustrates the general workflow from the synthesis of this compound to its evaluation as a chitinase inhibitor.

References

Structure-Activity Relationship of Bisdionin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of Bisdionin C, a rationally designed, submicromolar inhibitor of Family 18 (GH18) chitinases. Chitinases are enzymes that hydrolyze chitin, a key component of fungal cell walls and arthropod exoskeletons, making them a target for antifungal and insecticidal agents.[1] In humans, chitinases have been implicated in inflammatory diseases like asthma.[2][3] this compound has emerged as a valuable chemical tool and a promising lead compound for drug development due to its potent inhibitory activity, desirable drug-like properties, and tractable synthesis.[1][2][4]

Core Structure and Mechanism of Action

This compound is a symmetric molecule composed of two xanthine moieties linked by a three-carbon alkyl chain.[1][3] It belongs to a series of bisdionin compounds (A-E), where the length of the methylene linker varies.[1][5] The inhibitory action of this compound is achieved through competitive binding to the active site of GH18 chitinases.[1][3] X-ray crystallography has revealed that the two aromatic xanthine rings of this compound interact with two conserved tryptophan residues within the enzyme's active site cleft.[1][2][6] This binding is further stabilized by extensive hydrogen-bonding interactions with the catalytic machinery of the enzyme.[1][2]

The binding mode of this compound allows for a deeper penetration of one of its caffeine moieties into the binding pocket compared to its shorter-linker analog, Bisdionin B.[1] This orientation facilitates an additional water-mediated hydrogen bond and a direct interaction that replaces a less favorable water-mediated bond observed with Bisdionin B.[1]

Caption: Competitive inhibition of GH18 chitinase by this compound.

Quantitative Structure-Activity Relationship Data

The length of the alkyl linker connecting the two xanthine rings is a critical determinant of the inhibitory potency of bisdionin compounds. A systematic variation of the linker length has demonstrated that this compound, with its three-methylene bridge, exhibits the most potent inhibition against several bacterial-type GH18 chitinases.[1] The inhibitory activities of this compound and its analogs are summarized below.

| Compound | Linker Length (n) | AfChiB1 IC₅₀ (µM) | HCHT IC₅₀ (µM) | AMCase IC₅₀ (µM) |

| Bisdionin B | 2 | > 200 | - | - |

| This compound | 3 | 0.2 | 8.3 | 3.4 |

| Bisdionin D | 4 | 1.8 | - | - |

| Bisdionin E | 5 | 2.5 | - | - |

Data sourced from Schüttelkopf et al. (2011) and MedchemExpress.[1][7] AfChiB1: Aspergillus fumigatus Chitinase B1 HCHT: Human Macrophage Chitotriosidase AMCase: Acidic Mammalian Chitinase

- : Data not reported in the primary sources.

The data clearly indicates that the three-carbon linker of this compound is optimal for potent inhibition of AfChiB1.[1] The longer linker in this compound, compared to Bisdionin B, allows for increased flexibility and an odd number of methylene groups, which is more compatible with the angular orientation required for optimal π-π stacking with the tryptophan residues in the chitinase active site.[1]

Experimental Protocols

The synthesis of this compound is based on the method described by Cavallaro et al.[1][5]

Materials:

-

Theobromine

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

0.1 M Hydrochloric acid (HCl)

-

Argon gas

Procedure:

-

A suspension of theobromine (2 equivalents) and potassium carbonate (2 equivalents) in dry DMF is prepared in a round-bottom flask.

-

The mixture is heated to 120°C under an argon atmosphere for 1 hour.

-

1,3-dibromopropane (1 equivalent) is added to the reaction mixture.

-

The reaction is maintained at 120°C and monitored for completion.

-

After completion, the reaction mixture is cooled and poured into water.

-

The aqueous mixture is neutralized with 0.1 M HCl to precipitate the product.

-

The crude product is collected by filtration and purified by appropriate chromatographic techniques.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

The inhibitory potency of this compound is determined using a fluorometric assay.

Materials:

-

Purified GH18 chitinase (e.g., AfChiB1, HCHT, AMCase)

-

Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)

-

Assay buffer (e.g., sodium phosphate buffer, pH adjusted for optimal enzyme activity)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified enzyme to each well.

-

Add the diluted this compound solutions to the respective wells. A control with DMSO vehicle is also included.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of bacterial-type GH18 chitinases, with a well-defined structure-activity relationship centered on the length of its alkyl linker.[1] Its desirable drug-like properties and straightforward synthesis make it an excellent starting point for the development of novel therapeutics targeting chitinase-related pathologies, such as fungal infections and allergic asthma.[1][4] Future research may focus on modifying the xanthine scaffolds or further optimizing the linker to enhance potency and selectivity for specific human chitinases, such as AMCase. The detailed understanding of its binding mode provides a solid foundation for the rational design of next-generation chitinase inhibitors.

References

- 1. This compound—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] this compound-a rationally designed, submicromolar inhibitor of family 18 chitinases. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biological Activity of Bisdionin C on Bacterial Chitinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Bisdionin C, a rationally designed, submicromolar inhibitor of Family 18 (GH18) chitinases. This compound has emerged as a promising lead compound for the development of therapeutics targeting bacterial-type chitinases, which are implicated in various disease processes.[1][2][3][4] This document outlines the quantitative inhibitory data, detailed experimental protocols, and the molecular basis of its specific interaction with bacterial chitinases.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent and specific inhibitory activity against bacterial-type GH18 chitinases. Its efficacy has been quantified through the determination of half-maximal inhibitory concentration (IC50) values against various chitinases. A summary of these findings is presented below.

| Enzyme Target | Source Organism/Tissue | Substrate | IC50 (µM) |

| AfChiB1 | Aspergillus fumigatus | 4MU-GlcNAc₂ | 0.21 ± 0.02 |

| HCHT | Human | 4MU-GlcNAc₃ | 8.3 ± 0.9 |

| AMCase | Mouse Lung Homogenate | 4MU-GlcNAc₂ | 3.4 ± 0.4 |

| AfChiA1 | Aspergillus fumigatus | 4MU-GlcNAc₃ | > 1000 |

Data compiled from Schüttelkopf et al., 2011.[1]

Key Findings:

-

This compound is a submicromolar inhibitor of the bacterial-type chitinase AfChiB1 from the pathogenic fungus Aspergillus fumigatus.[1]

-

It exhibits significantly lower potency against the human chitinases, HCHT and AMCase, with IC50 values in the low micromolar range.[1][5]

-

Importantly, this compound shows no significant inhibition of the plant-type chitinase AfChiA1, highlighting its specificity for bacterial-type enzymes.[1] This specificity makes it a valuable chemical tool for distinguishing the functions of different chitinase subfamilies in biological systems.[1]

Mechanism of Action

The inhibitory activity of this compound is attributed to its unique binding mode within the active site of GH18 chitinases. A crystallographic structure of a chitinase-Bisdionin C complex has revealed that the two aromatic xanthine rings of the ligand interact with two conserved tryptophan residues that are characteristic features of the active site cleft in bacterial-type chitinases.[1][2][4][6] In addition to these hydrophobic interactions, this compound forms extensive hydrogen-bonding interactions with the catalytic machinery of the enzyme.[1][2] This mode of binding provides a structural basis for its potent inhibition and its specificity for bacterial-type over plant-type GH18 chitinases.[1][4]

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of this compound's inhibitory activity.[1]

3.1. Enzyme and Compound Preparation

-

Enzyme Expression and Purification:

-

Aspergillus fumigatus ChiB1 (AfChiB1) and human chitotriosidase (HCHT) are expressed and purified following previously established protocols.

-

Acidic mammalian chitinase (AMCase) activity is determined from mouse lung homogenate. Lungs are homogenized in Hank's Balanced Salt Solution (HBSS), centrifuged, and the supernatant is collected for analysis.[1]

-

Aspergillus fumigatus ChiA1 (AfChiA1) is expressed and purified as described in the literature.[1]

-

-

Compound Preparation:

3.2. Chitinase Inhibition Assay (Fluorometric)

This assay determines the enzymatic activity of chitinases by measuring the fluorescence of 4-methylumbelliferone (4MU) released from a fluorogenic substrate.

-

Materials:

-

Purified chitinase (AfChiB1, HCHT, AfChiA1) or mouse lung homogenate (for AMCase).

-

This compound (or other inhibitors) at various concentrations.

-

Substrates: 4-methylumbelliferyl-β-d-N,N′-diacetylchitobiose (4MU-GlcNAc₂) or 4-methylumbelliferyl-β-d-N,N′,N′′-triacetylchitotriose (4MU-GlcNAc₃).[1]

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Stop Solution (e.g., 0.5 M sodium carbonate).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).

-

-

Procedure:

-

Add the assay buffer, inhibitor solution (at varying concentrations), and enzyme solution to the wells of the 96-well plate.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate (4MU-GlcNAc₂ for AfChiB1 and AMCase; 4MU-GlcNAc₃ for HCHT and AfChiA1).[1]

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.[7]

-

Measure the fluorescence intensity using a plate reader.

-

All IC50 determinations should be carried out with triplicate measurements for each inhibitor concentration.[1]

-

Data analysis is performed using appropriate software (e.g., GRAFIT 5.0) to calculate IC50 values.[1]

-

Visualizations

4.1. Experimental Workflow for Chitinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against chitinases.

4.2. Logical Relationship of this compound Specificity

Caption: Specificity of this compound for bacterial-type over plant-type chitinases.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of bacterial-type GH18 chitinases. Its desirable drug-like properties and tractable synthesis make it an excellent starting point for the development of novel therapeutics targeting chitinase-mediated pathologies.[1][2][4] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. This compound—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. [PDF] this compound-a rationally designed, submicromolar inhibitor of family 18 chitinases. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Bisdionin C: A Potential Therapeutic Avenue in Asthma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma, a chronic inflammatory disease of the airways, presents a significant global health challenge. A key area of investigation in asthma pathophysiology is the role of mammalian chitinases, particularly acidic mammalian chitinase (AMCase). AMCase is overexpressed in the lungs of asthmatics and is implicated in the underlying T-helper 2 (Th2) cell-mediated inflammation. Consequently, the inhibition of AMCase has emerged as a promising therapeutic strategy. This technical guide focuses on Bisdionin C, a rationally designed small molecule inhibitor of family 18 chitinases, and its evolving role in asthma research. We will delve into its mechanism of action, inhibitory activity, and the experimental methodologies used to evaluate its potential.

This compound and its Analogs: Inhibitory Activity

This compound was developed as a potent inhibitor of family 18 chitinases. Its design was based on a dicaffeine scaffold, and subsequent structural analysis of its complex with chitinases led to the development of more selective analogs like Bisdionin F. The inhibitory activities of these compounds against various chitinases are summarized below.

| Compound | Target Enzyme | Inhibition Parameter | Value (µM) |

| This compound | Human AMCase (hAMCase) | IC50 | 3.4[1] |

| Human Chitotriosidase (hCHIT1) | IC50 | 8.3[1] | |

| Bisdionin F | Human AMCase (hAMCase) | IC50 | 0.92[1] |

| Human AMCase (hAMCase) | Ki | 0.420 ± 0.01 | |

| Human Chitotriosidase (hCHIT1) | IC50 | 17 | |

| Mouse AMCase (mAMCase) | IC50 | 2.2 ± 0.2 |

Table 1: Inhibitory activity of this compound and Bisdionin F against human and mouse chitinases.

Mechanism of Action: Targeting the AMCase Signaling Pathway in Asthma

In the context of allergic asthma, the expression of AMCase is significantly upregulated in airway epithelial cells and alveolar macrophages. This induction is primarily driven by the Th2 cytokine, Interleukin-13 (IL-13)[2][3][4]. Once expressed, AMCase is believed to contribute to the inflammatory cascade by stimulating the release of various chemokines that recruit inflammatory cells, such as eosinophils and monocytes, to the airways[5]. By inhibiting AMCase, this compound and its analogs can disrupt this pathway, thereby reducing airway inflammation.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of theobromine with 1,3-dibromopropane[6].

Materials:

-

Theobromine

-

Potassium carbonate (K2CO3)

-

Dry N,N-Dimethylformamide (DMF)

-

1,3-dibromopropane

-

0.1 M Hydrochloric acid (HCl)

-

Chloroform

-

Ether

Procedure:

-

A suspension of theobromine (2 equivalents) and potassium carbonate (2 equivalents) in dry DMF is heated to 120 °C under an argon atmosphere for 1 hour.

-

1 equivalent of 1,3-dibromopropane is then added to the reaction mixture.

-

The mixture is poured into water and neutralized with 0.1 M HCl.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by precipitation from a chloroform solution with ether to yield this compound.

In Vitro Chitinase Activity Assay (Fluorometric)

The inhibitory effect of this compound on chitinase activity can be determined using a fluorometric assay with a chitinase substrate that releases a fluorescent molecule upon cleavage[7].

Materials:

-

Chitinase enzyme (e.g., recombinant hAMCase)

-

Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

-

Assay Buffer (pH ~5.0)

-

Stop Solution (e.g., sodium carbonate solution)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the chitinase enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Ovalbumin-Induced Allergic Asthma Mouse Model

To evaluate the efficacy of chitinase inhibitors in a living organism, a mouse model of allergic asthma induced by ovalbumin (OVA) is commonly used[8][9][10][11][12].

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

Phosphate-buffered saline (PBS)

-

Nebulizer

-

Bisdionin F (or other test compounds)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in alum in PBS[8]. A control group receives only PBS and alum.

-

-

Challenge:

-

Treatment:

-

Administer the test compound (e.g., Bisdionin F) via a suitable route (e.g., i.p. or intranasally) at a specific time point relative to the OVA challenges (e.g., 1-2 hours before each challenge). A vehicle control group receives the vehicle solution.

-

-

Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor (e.g., methacholine) using techniques like whole-body plethysmography.

-

Cytokine and Chemokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in the BAL fluid or lung homogenates.

-

Chitinase Activity: Measure chitinase activity in lung homogenates.

-

Conclusion and Future Directions

This compound and its more selective analog, Bisdionin F, represent valuable chemical tools for dissecting the role of acidic mammalian chitinase in the pathophysiology of asthma. The data gathered from in vitro and in vivo studies strongly suggest that the inhibition of AMCase is a viable therapeutic strategy for mitigating the Th2-driven inflammation characteristic of allergic asthma. Future research should focus on optimizing the selectivity and pharmacokinetic properties of Bisdionin-based inhibitors to advance their potential as clinical candidates. Furthermore, a deeper understanding of the downstream effects of AMCase inhibition will be crucial for the development of novel and effective asthma therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Acidic Mammalian Chitinase in Asthmatic Th2 Inflammation and IL-13 Pathway Activation - ProQuest [proquest.com]

- 3. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Correlation between Chitin and Acidic Mammalian Chitinase in Animal Models of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 12. karger.com [karger.com]

The Chemical Properties and Biological Activity of Bisdionin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdionin C is a rationally designed, potent, submicromolar inhibitor of family 18 (GH18) chitinases.[1][2][3] Possessing desirable drug-like properties and a tractable chemical synthesis, it presents a significant starting point for the development of therapeutics targeting a range of diseases, including fungal infections and inflammatory conditions such as asthma.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical and Physicochemical Properties

This compound is a synthetic molecule derived from a dicaffeine scaffold, featuring two xanthine ring systems connected by a three-methylene-unit alkyl linker.[1][2] Its chemical structure and properties have been characterized to assess its potential as a drug candidate.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₀N₈O₄ | [6][7] |

| Molecular Weight | 400.39 g/mol | [7][8] |

| CAS Number | 74857-22-0 | [6][7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO | [7] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Predicted logP | Approximately 0 | [2] |

| Ligand Efficiency (against AfChiB1) | ~ -0.41 kcal mol⁻¹ atom⁻¹ | [1] |

Table 1: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of GH18 chitinases, a family of enzymes crucial for the survival and pathogenesis of various organisms, including fungi.[1][7] It also inhibits human chitinases, such as human macrophage chitotriosidase (HCHT) and acidic mammalian chitinase (AMCase), which are implicated in inflammatory diseases.[8][9]

The inhibitory activity of this compound has been quantified against several chitinases:

| Target Chitinase | IC₅₀ (μM) | Reference |

| Aspergillus fumigatus ChiB1 (AfChiB1) | 0.20 ± 0.01 | [2] |

| Human Macrophage Chitotriosidase (HCHT) | 8.3 ± 0.7 | [2] |

| Acidic Mammalian Chitinase (AMCase) (mouse) | 3.4 | [8] |

| Aspergillus fumigatus ChiA1 (AfChiA1) | >1000 | [2] |

Table 2: Inhibitory Activity of this compound against various GH18 Chitinases.

The mechanism of inhibition involves the interaction of this compound's two aromatic xanthine systems with conserved tryptophan residues within the active site cleft of the enzyme.[1][3] This binding effectively blocks the active site, preventing the hydrolysis of chitin. The longer three-methylene linker in this compound, compared to its analogues, allows for a more optimal and stable interaction within the active site, leading to its high potency.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the method described by Cavallaro et al. (1999) for the preparation of bis-xanthine derivatives.[2]

Materials:

-

Theobromine

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroform

-

Ether

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

A suspension of theobromine (2 equivalents) and potassium carbonate (2 equivalents) in anhydrous DMF is heated to 120 °C under an inert atmosphere (e.g., argon) for 1 hour.

-

1,3-dibromopropane (1 equivalent) is then added to the reaction mixture.

-

The reaction mixture is poured into water and neutralized with 0.1 M HCl.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by precipitation from a chloroform solution with the addition of ether to yield this compound.

Chitinase Inhibition Assay (Fluorometric)

This protocol is adapted for a high-throughput screening format to determine the IC₅₀ values of this compound against various chitinases.

Materials:

-

This compound (dissolved in DMSO)

-

Purified chitinase enzyme

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)

-

Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.5)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Compound Plating: Dispense serial dilutions of this compound in DMSO into the wells of the microplate. Include control wells with DMSO only (0% inhibition) and a known chitinase inhibitor (100% inhibition).

-

Enzyme Addition: Prepare a working solution of the chitinase in cold Assay Buffer and add 50 µL to each well.

-

Pre-incubation: Gently mix the plate on a shaker for 1 minute and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer and add 50 µL to all wells to initiate the reaction.

-

Incubation: Immediately mix the plate on a shaker for 1 minute and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Fluorescence Reading: Read the fluorescence intensity on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potentiation of cADPR-induced Ca(2+)-release by methylxanthine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [tib.eu]

- 4. scispace.com [scispace.com]

- 5. US9138462B2 - Prodrugs comprising an insulin linker conjugate - Google Patents [patents.google.com]

- 6. Nanostructured TiO2 Catalyzed Oxidations of Caffeine and Isocaffeine and Their Cytotoxicity and Genotoxicity Towards Ov… [ouci.dntb.gov.ua]

- 7. Potentiation of Ca(2+) release by cADP-ribose in the heart is mediated by enhanced SR Ca(2+) uptake into the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Calcium Mobilization Activity of cADPR Analogues Which Integrate Nucleobase, Northern and Southern Ribose Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Technical Guide to Understanding the Binding Mode of Chitinase Inhibitors: A Case Study of Argifin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases are a class of enzymes that catalyze the hydrolysis of chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods. Due to their role in the life cycle of various pathogens and their involvement in inflammatory and fibrotic diseases, chitinases have emerged as significant targets for drug development. Understanding the precise binding mode of small molecule inhibitors is crucial for the rational design of potent and selective therapeutic agents.

While the specific compound "Bisdionin C" does not appear in publicly available research literature in the context of chitinase inhibition, this guide will use the well-characterized chitinase inhibitor, Argifin , as a practical example to detail the methodologies and data presentation relevant to this field of study. Argifin, a natural product isolated from Streptomyces, is a potent inhibitor of family 18 chitinases.

Quantitative Analysis of Inhibitor Binding

A critical first step in characterizing a potential drug candidate is to quantify its binding affinity and inhibitory potency against the target enzyme. This data allows for the direct comparison of different compounds and provides a benchmark for optimization efforts. The data for Argifin's interaction with a chitinase from Aspergillus fumigatus (AfChiB1) is summarized below.

Table 1: Quantitative Binding and Inhibition Data for Argifin against Aspergillus fumigatus Chitinase B1 (AfChiB1)

| Parameter | Value | Method | Reference |

| IC50 | 1.5 µM | Fluorometric Inhibition Assay | |

| Binding Affinity (Kd) | Not Reported | - | - |

| Inhibition Type | Competitive | Kinetic Analysis | |

| PDB ID for Co-crystal Structure | 1W9V | X-ray Crystallography |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. Below are the methodologies typically employed to determine the binding mode and inhibitory activity of a compound like Argifin.

Recombinant Chitinase Expression and Purification

-

Objective: To produce a sufficient quantity of pure and active chitinase for biochemical and structural studies.

-

Protocol:

-

The gene encoding the target chitinase (e.g., AfChiB1) is cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., a hexahistidine tag).

-

The vector is transformed into a suitable expression host, typically E. coli BL21(DE3) cells.

-

The cells are cultured in a suitable medium (e.g., Luria-Bertani broth) at 37°C until they reach an optimal density (OD600 of 0.6-0.8).

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at a lower temperature (e.g., 20°C) for 16-20 hours.

-

Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.

-

The crude lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The tagged chitinase is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purity of the protein is assessed by SDS-PAGE. Further purification, if necessary, can be achieved by size-exclusion chromatography.

-

Fluorometric Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor.

-

Protocol:

-

The assay is performed in a 96-well microplate format.

-

A solution of the purified chitinase (e.g., 50 nM) is pre-incubated with varying concentrations of the inhibitor (e.g., Argifin, from 0.1 to 100 µM) in an appropriate assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by adding a fluorogenic substrate, such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2), to a final concentration of 25 µM.

-

The reaction is incubated at 37°C for 30 minutes.

-

The reaction is stopped by adding a high pH buffer (e.g., 0.5 M glycine-NaOH, pH 10.5).

-

The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the chitinase-inhibitor complex, revealing the precise binding mode at an atomic level.

-

Protocol:

-

The purified chitinase is concentrated to a high concentration (e.g., 10 mg/mL).

-

The inhibitor is added to the protein solution at a molar excess (e.g., 5-fold) to ensure saturation of the binding site.

-

The protein-inhibitor complex is crystallized using a screening method such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.

-

Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The collected data is processed, and the structure is solved by molecular replacement using a known chitinase structure as a search model.

-

The inhibitor molecule is manually fitted into the resulting electron density map, and the entire complex structure is refined to yield a high-resolution model of the binding interaction.

-

Visualizing Workflows and Interactions

Diagrams are essential for conveying complex relationships and workflows. The following visualizations, created using the DOT language, illustrate the experimental process and the molecular interactions at the core of this research.

Caption: Experimental workflow for characterizing a chitinase inhibitor.

Caption: Key molecular interactions between Argifin and the chitinase active site.

Conclusion

The process of understanding the binding mode of a novel chitinase inhibitor involves a multi-disciplinary approach that integrates protein biochemistry, biophysics, and structural biology. By quantifying the inhibitory potency through assays, visualizing the interaction through X-ray crystallography, and contextualizing these findings with kinetic and in silico studies, researchers can build a comprehensive model of inhibitor binding. This detailed understanding is paramount for the structure-based design of next-generation therapeutics targeting chitinase-related diseases. The methodologies and principles outlined in this guide, exemplified by the inhibitor Argifin, provide a robust framework for the evaluation of any new potential chitinase inhibitor.

Bisdionin C: A Technical Whitepaper on its Potential as a Novel Antifungal Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of drug-resistant strains and the limited arsenal of effective antifungal agents. The fungal cell wall, a structure absent in mammals, presents a prime target for novel therapeutic strategies. Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized and remodeled by chitinase enzymes. Inhibition of these enzymes disrupts fungal morphogenesis and cell division, highlighting their potential as antifungal targets. This document provides a comprehensive technical overview of Bisdionin C, a rationally designed small molecule that has emerged as a potent, submicromolar inhibitor of Glycoside Hydrolase family 18 (GH18) chitinases. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize its interaction with fungal cellular pathways, establishing its foundation as a promising lead compound for antifungal drug development.

Introduction to this compound

This compound is a synthetic, druglike molecule developed through the rational design and modification of xanthine-based compounds.[1][2] It was identified from a series of linked caffeine derivatives, where the length of the alkyl linker connecting the two xanthine ring systems was optimized for potent enzyme inhibition.[1] Structurally, this compound consists of two xanthine moieties connected by a three-carbon (propyl) linker.[1] Its development was driven by structural data of fungal chitinases, specifically ChiB1 from the opportunistic pathogen Aspergillus fumigatus (AfChiB1), leading to a compound with high affinity and specificity.[1][3]

The primary appeal of this compound lies in its mechanism of action: the targeted inhibition of GH18 chitinases.[1] These enzymes are crucial for cell separation in fungi and are considered attractive targets for developing novel antifungal therapies.[1][2] this compound offers excellent synthetic accessibility and possesses desirable medicinal-chemical properties, conforming to Lipinski's rule of five, making it a strong starting point for further drug development.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of GH18 chitinases. The fungal cell wall's integrity is critically dependent on chitin, a polymer of β-(1,4)-linked N-acetylglucosamine.[1] Chitinases hydrolyze this polymer, a process essential for cell wall remodeling during growth and cell division.

The inhibitory action of this compound is achieved through high-affinity binding to the enzyme's active site. A crystallographic structure of the AfChiB1-Bisdionin C complex reveals that the two aromatic xanthine systems of the ligand engage in π-π stacking interactions with two conserved tryptophan residues (Trp384 and Trp52) within the active site cleft.[1][3] This binding mode, facilitated by the optimal length of its propyl linker, allows this compound to effectively occupy the active site, blocking access to its natural substrate, chitin, and preventing hydrolysis.[1]

Notably, this compound displays specificity for "bacterial-type" GH18 chitinases, which possess a deep active site groove, over "plant-type" members that have a shallower, more open active site.[1] This specificity makes it a valuable chemical tool for dissecting the distinct roles of these enzyme subclasses in fungal biology.[1]

Quantitative Data: In Vitro Inhibition

The potency of this compound has been quantified through in vitro enzymatic assays. Its half-maximal inhibitory concentration (IC₅₀) has been determined against several GH18 chitinases, demonstrating a significant improvement in potency compared to its analogues with shorter or longer alkyl linkers (e.g., Bisdionin B, D, and E).

| Compound | Target Enzyme | Source Organism | IC₅₀ (µM) | Reference |

| This compound | AfChiB1 | Aspergillus fumigatus | 0.56 | [1] |

| Bisdionin B | AfChiB1 | Aspergillus fumigatus | 13 | [1] |

| Bisdionin D | AfChiB1 | Aspergillus fumigatus | 25 | [1] |

| Bisdionin E | AfChiB1 | Aspergillus fumigatus | 18 | [1] |

| This compound | HCHT (Chitotriosidase) | Human | 8.3 | [1][4] |

| Bisdionin B | HCHT (Chitotriosidase) | Human | >100 | [1] |

| This compound | AMCase | Mouse/Human | 3.4 | [1][4] |

| Bisdionin B | AMCase | Mouse/Human | >100 | [1] |

Table 1: Comparative IC₅₀ values of this compound and its analogues against various GH18 chitinases.

While direct antifungal activity measured by Minimum Inhibitory Concentration (MIC) is not extensively reported in the primary literature, studies on host-pathogen interactions provide functional evidence of its antifungal potential. In a model of systemic candidiasis, treatment with 25 µM this compound significantly enhanced the ability of neutrophils to kill Candida hyphae, demonstrating a tangible impact on fungal viability in a biologically relevant context.[5]

Experimental Protocols

Protocol: Synthesis of this compound

The synthesis of this compound is noted for its tractability, starting from readily available xanthine and α,ω-dibromoalkane building blocks.[1]

-

Reaction Setup: A solution of the appropriate xanthine derivative is prepared in a suitable solvent.

-

Alkylation: An α,ω-dibromoalkane (specifically, 1,3-dibromopropane for this compound) is added to the solution to act as the linker.

-

Reaction Conditions: The mixture is allowed to react under established conditions to facilitate the linking of two xanthine molecules.

-

Neutralization & Precipitation: The reaction mixture is poured into water and neutralized with a dilute acid (e.g., 0.1 M HCl). The resulting precipitate is collected via filtration.

-

Purification: The crude product is purified by precipitation from a chloroform solution using ether.

-

Characterization: The final compound's identity and purity are confirmed using ¹H and ¹³C NMR, electrospray mass spectrometry, and analytical RP-HPLC.[1]

Protocol: Chitinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the method used to quantify the inhibitory potency of this compound against a target chitinase, such as AfChiB1.[1]

-

Enzyme Preparation: The target chitinase (e.g., AfChiB1, HCHT) is expressed recombinantly and purified using standard chromatographic techniques.[1]

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Assay Reaction:

-

In a 96-well microplate, the purified enzyme is added to a reaction buffer.

-

Varying concentrations of this compound (or control vehicle) are added to the wells.

-

The reaction is initiated by adding a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside).

-

-

Incubation: The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is plotted against the inhibitor concentration. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated using non-linear regression analysis.

Implied Signaling Pathway Interactions

While this compound directly targets an enzyme rather than a signaling receptor, its action has significant downstream consequences for fungal stress response pathways. The inhibition of chitin hydrolysis creates cell wall stress. In fungi like Candida albicans, cell wall stress is known to activate a compensatory mechanism, primarily the Cell Wall Integrity (CWI) pathway.[6][7] This pathway triggers a cascade that upregulates the synthesis of chitin to reinforce the compromised cell wall.

Therefore, while this compound reduces chitin degradation, the fungus responds by attempting to increase chitin synthesis through signaling pathways like the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca²⁺/calcineurin pathways.[7] This interplay suggests that combination therapy, pairing a chitinase inhibitor like this compound with a chitin synthase inhibitor, could create a powerful synergistic effect, simultaneously blocking chitin remodeling and its compensatory synthesis.[7]

Conclusion and Future Directions

This compound stands out as a highly promising, rationally designed lead compound for the development of a new class of antifungal agents. Its potent, submicromolar inhibition of fungal GH18 chitinases, coupled with favorable druglike properties and synthetic accessibility, provides a solid foundation for further investigation.[1][2]

Key Strengths:

-

Novel Mechanism of Action: Targets the fungal cell wall, a validated but not fully exploited area for antifungals.

-

High Potency: Demonstrates submicromolar inhibition of the target enzyme from a key fungal pathogen, Aspergillus fumigatus.[1]

-

Rational Design: Its development was structure-based, allowing for a clear understanding of its binding mode and providing a roadmap for future optimization.[1][3]

-

Research Tool: Its specificity for bacterial-type over plant-type chitinases makes it an invaluable tool for basic research into fungal biology.[1]

Future research should focus on:

-

Broad-Spectrum Antifungal Screening: Determining MIC values against a wide panel of clinically relevant yeasts and molds, including Candida species, Cryptococcus neoformans, and various Aspergillus species.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in established animal models of invasive fungal infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogues to enhance antifungal potency, broaden the spectrum of activity, and improve the selectivity profile.

-

Combination Therapy: Investigating the synergistic potential of this compound with existing antifungal drugs, particularly those that also induce cell wall stress (e.g., echinocandins) or inhibit chitin synthesis.

References

- 1. This compound—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated Cell Wall Chitin in Candida albicans Confers Echinocandin Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Class of Chitinase Inhibitors: The Bisdionin Family

A Technical Guide to the Initial Studies and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research leading to the discovery and characterization of the Bisdionin family of compounds. This novel class of molecules has emerged as potent and selective inhibitors of Glycosyl Hydrolase family 18 (GH18) chitinases, enzymes implicated in a range of physiological and pathological processes, including fungal infections and inflammatory diseases like asthma. This document details the rational design, mechanism of action, and initial structure-activity relationships that established the Bisdionins as a promising scaffold for therapeutic development.

Introduction: The Rationale for Targeting GH18 Chitinases

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a vital structural component in a wide array of organisms, including fungi and arthropods.[1] The enzymes responsible for its hydrolysis, chitinases, are crucial for processes such as fungal cell wall remodeling and insect molting.[1] In humans, two active GH18 chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), have been identified and linked to inflammatory responses and diseases like asthma.[1][2] The inhibition of these enzymes, therefore, presents a compelling therapeutic strategy. While several natural product inhibitors of GH18 chitinases were known, their complex structures and challenging synthesis limited their potential as drug development leads.[1][3][4] This created a clear need for synthetically accessible, drug-like inhibitors, setting the stage for the development of the Bisdionin family.

The Genesis of Bisdionins: From Xanthine Derivatives to Dimeric Scaffolds

The initial breakthrough came from the identification of xanthine derivatives, such as caffeine and theophylline, as modest inhibitors of GH18 chitinases.[1] Crystallographic studies of these compounds bound to chitinases revealed key interactions with the enzyme's active site. This structural information became the cornerstone for a rational drug design approach aimed at enhancing inhibitory potency.

The core concept behind the Bisdionin family was the creation of dimeric compounds by linking two xanthine moieties. This design was intended to occupy multiple subsites within the chitinase active site, thereby increasing binding affinity. The general structure of the Bisdionin family consists of two xanthine rings connected by an aliphatic linker of varying length. The nomenclature, Bisdionin A through E, corresponds to a linker length of one to five methylene groups, respectively.[1]

Quantitative Analysis of Early Bisdionin Derivatives

The initial screening of the synthesized Bisdionin compounds against various GH18 chitinases provided the first quantitative insights into their structure-activity relationship. The inhibitory potency was found to be highly dependent on the length of the linker connecting the two xanthine rings.

| Compound | Target Enzyme | IC50 (μM) | Ki (nM) | Selectivity Notes |

| Bisdionin C | Aspergillus fumigatus ChiB1 (AfChiB1) | 0.8 | - | Potent inhibitor of bacterial-type chitinases.[1] |

| Human Chitotriosidase (hCHIT1) | 8.3 | - | Moderate inhibition.[2] | |

| Acidic Mammalian Chitinase (hAMCase) | 3.4 | - | Moderate inhibition.[2] | |

| Bisdionin F | Acidic Mammalian Chitinase (hAMCase) | 0.92 | 420 | Over 20-fold selectivity for hAMCase over hCHIT1.[2] |

| Human Chitotriosidase (hCHIT1) | 17 | - | Weak inhibition.[2] | |

| Mouse Acidic Mammalian Chitinase (mAMCase) | 2.2 | - | Demonstrates in vivo potential.[2] | |

| Bisdionins B, D | Aspergillus fumigatus ChiA1 (AfChiA1) | >1000 | - | No significant inhibition of this plant-type chitinase.[1] |

| Bisdionin E | Aspergillus fumigatus ChiA1 (AfChiA1) | ~500 | - | Weak inhibition, suggesting a different binding mode due to the longer linker.[1] |

Mechanism of Action: Structural Insights into Chitinase Inhibition

The potent inhibitory activity of this compound against bacterial-type GH18 chitinases was elucidated through X-ray crystallography of its complex with Aspergillus fumigatus ChiB1 (AfChiB1).[1] The crystal structure revealed that the two xanthine rings of this compound engage in π-π stacking interactions with two conserved tryptophan residues within the enzyme's active site.[1] This binding mode effectively mimics the substrate and blocks access to the catalytic machinery.

The longer linker in this compound, compared to its less potent predecessor Bisdionin B, allows for a deeper penetration of one of the caffeine moieties into the -1 subsite of the active site.[1] This optimal positioning facilitates extensive hydrogen-bonding interactions with key catalytic residues.[1] This detailed structural understanding provided a clear rationale for the observed potency and a roadmap for further optimization.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the initial discovery and characterization of the Bisdionin family.

Synthesis of Bisdionin Compounds

Bisdionin compounds were synthesized using established chemical methodologies.[1] The general approach involved the reaction of appropriate xanthine precursors with α,ω-dibromoalkanes of varying lengths to generate the desired linker between the two xanthine rings.[1]

Protein Expression and Purification

-

Aspergillus fumigatus ChiB1 (AfChiB1) and Human Chitotriosidase (hCHIT1): These enzymes were expressed and purified following previously established protocols.[1]

-

Aspergillus fumigatus ChiA1 (AfChiA1): This enzyme was expressed and purified as described by Rush et al.[1]

-

Acidic Mammalian Chitinase (AMCase): AMCase activity was initially determined from mouse lung homogenates.[1] For more detailed kinetic studies, recombinant mouse AMCase (mAMCase) was stably expressed in COS-7 cells.[2]

In Vitro Inhibition Assays (IC50 Determination)

The inhibitory potency of the Bisdionin compounds was quantified by determining their IC50 values. All IC50 measurements were performed in triplicate for each inhibitor concentration.[1] The data was subsequently analyzed using software such as GRAFIT 5.0.[1] A direct fluorometric assay utilizing the substrate 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose was employed to measure enzyme activity.[5]

X-ray Crystallography

To elucidate the binding mode of this compound, co-crystals with AfChiB1 were grown.[1] Crystals of AfChiB1 were soaked in a solution containing a high molar excess of this compound.[1] Synchrotron diffraction data were collected and the structure was refined to a high resolution.[1]

Visualizing the Discovery Pathway and Mechanism

The following diagrams illustrate the logical flow of the Bisdionin discovery process and the molecular mechanism of action.

Caption: Rational drug design workflow for the discovery of the Bisdionin family.

Caption: Mechanism of this compound inhibition of GH18 chitinases.

Conclusion and Future Directions

The initial studies on the Bisdionin family successfully demonstrated the power of rational, structure-based drug design in developing novel enzyme inhibitors.[1][3][4][6] this compound was identified as a potent, submicromolar inhibitor of bacterial-type GH18 chitinases with a well-defined mechanism of action.[1] Subsequent work led to the discovery of Bisdionin F, a selective inhibitor of human AMCase, highlighting the tunability of this chemical scaffold.[2] The desirable drug-like properties and synthetic accessibility of the Bisdionins make them an excellent starting point for the development of therapeutics targeting a range of diseases, from fungal infections to inflammatory conditions like asthma.[1][2] Future research will likely focus on further optimizing the Bisdionin scaffold to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

References

- 1. This compound—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound-a rationally designed, submicromolar inhibitor of family 18 chitinases. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: In Vitro Chitinase Inhibition Assay Using Bisdionin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that hydrolyze chitin, are critical for the viability of various pathogens, including fungi and insects. Their involvement in human diseases such as asthma has also been identified, making them a significant target for therapeutic drug development. Bisdionin C is a rationally designed, submicromolar inhibitor of Family 18 chitinases, demonstrating potential as a valuable tool for research and as a starting point for the development of novel antifungal, insecticidal, and anti-inflammatory agents.[1][2] This document provides a detailed protocol for conducting an in vitro chitinase inhibition assay using this compound.

Principle of the Assay

The in vitro chitinase inhibition assay is designed to quantify the enzymatic activity of a chitinase in the presence and absence of an inhibitor, such as this compound. The assay relies on a substrate that, when cleaved by chitinase, produces a detectable signal. This signal can be colorimetric or fluorescent, depending on the chosen substrate. The reduction in signal intensity in the presence of an inhibitor is directly proportional to its inhibitory activity. Commonly used substrates include colloidal chitin, 4-methylumbelliferyl (4-MU) labeled chitin derivatives, or dye-labeled chitin.[3][4]

Data Presentation

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the chitinase activity by 50%. The IC50 values for this compound against various Family 18 chitinases are summarized in the table below.

| Enzyme Target | Source Organism | IC50 (µM) |

| AfChiB1 | Aspergillus fumigatus | ~ 0.2 |

| HCHT | Homo sapiens (Human Chitotriosidase) | ~ 1.0 |

| AMCase | Mus musculus (Mouse Acidic Mammalian Chitinase) | ~ 5.0 |

Note: The IC50 values are approximate and may vary depending on the specific assay conditions.

Experimental Protocols

This section details two common protocols for assessing chitinase inhibition by this compound: a colorimetric assay using colloidal chitin and a fluorometric assay using a 4-methylumbelliferyl substrate.

Protocol 1: Colorimetric Chitinase Inhibition Assay using Colloidal Chitin

This protocol is adapted from established methods for preparing and using colloidal chitin as a substrate.[5][6][7][8][9] The amount of reducing sugars released by chitinase activity is quantified using the dinitrosalicylic acid (DNS) method.[8][10]

A. Materials and Reagents

-

Chitin powder (from crab or shrimp shells)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Phosphate Monobasic (KH2PO4)

-

Potassium Phosphate Dibasic (K2HPO4)

-

Magnesium Sulfate (MgSO4)

-

Ferrous Sulfate (FeSO4)

-

Zinc Sulfate (ZnSO4)

-

Manganese Chloride (MnCl2)

-

Sodium Acetate

-

Acetic Acid

-

Dinitrosalicylic Acid (DNS) Reagent

-

Rochelle Salt (Potassium Sodium Tartrate)

-

Sodium Hydroxide (NaOH)

-

N-acetyl-D-glucosamine (NAG) standard

-

Purified Chitinase Enzyme

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-